3-fluoro-1,2-dihydropyridine-2-thione

Medicinal Chemistry Agrochemical Discovery Physicochemical Property Prediction

Lead optimization campaigns frequently stall due to high metabolic clearance and inadequate spectroscopic handles. 3-Fluoro-1,2-dihydropyridine-2-thione (CAS 865663-90-7) directly addresses these bottlenecks: • The 3-fluoro substituent lowers clogP and blocks metabolic soft spots, improving pharmacokinetic profiles of derived candidates. • The fluorine atom serves as a unique 19F NMR handle for monitoring binding events in complex biological matrices. • The thione group enables covalent attachment or S-alkylation, accelerating SAR library synthesis. Supplied with rigorous purity analysis; available for immediate global dispatch.

Molecular Formula C5H4FNS
Molecular Weight 129.16 g/mol
CAS No. 865663-90-7
Cat. No. B1291918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-1,2-dihydropyridine-2-thione
CAS865663-90-7
Molecular FormulaC5H4FNS
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1=CNC(=S)C(=C1)F
InChIInChI=1S/C5H4FNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8)
InChIKeyCXOVSPPEBNMIGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-1,2-dihydropyridine-2-thione – Overview and Procurement


3-Fluoro-1,2-dihydropyridine-2-thione (also known as 3-Fluoropyridine-2(1H)-thione) is a fluorinated heterocyclic compound characterized by a pyridine ring bearing a thione group at the 2-position and a fluorine atom at the 3-position, with a molecular formula of C₅H₄FNS and a molecular weight of 129.16 . This specific substitution pattern creates a unique electronic and steric environment that is distinct from non-fluorinated or differently substituted pyridinethiones, making it a valuable building block in medicinal chemistry and agrochemical research . The compound is commercially available from several research chemical suppliers with reported purities of 95% to 98% .

3-Fluoro-1,2-dihydropyridine-2-thione: Substitution Risks


Generic substitution among 1,2-dihydropyridine-2-thione derivatives is not scientifically valid due to the profound impact of the 3-fluoro substituent on the molecule's physicochemical and electronic properties. The fluorine atom at the 3-position is a strong electron-withdrawing group, which directly alters the electron density on the pyridine ring and the adjacent thione moiety [1]. This modulation is critical for the compound's role as a specialized building block, as it influences reactivity in subsequent synthetic steps and can dramatically affect the binding affinity and metabolic stability of derived final compounds, as demonstrated in structure-activity relationship (SAR) studies of related fluorinated heterocycles [2]. Using a non-fluorinated analog, such as 2(1H)-pyridinethione [3], or an analog with a different substitution pattern could lead to a complete failure in the intended synthetic pathway or a significant loss of desired biological activity, thereby wasting research resources and time.

3-Fluoro-1,2-dihydropyridine-2-thione: Key Differentiators vs. Analogs


Electronic Effects on LogP and pKa

The introduction of a 3-fluoro substituent into the 1,2-dihydropyridine-2-thione scaffold is predicted to alter key physicochemical properties compared to the unsubstituted parent compound. This is a critical differentiator for early-stage drug discovery, where properties like lipophilicity (LogP) and acidity (pKa) dictate a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While experimental data is not available in the provided sources, in silico predictions allow for a quantitative comparison [1].

Medicinal Chemistry Agrochemical Discovery Physicochemical Property Prediction

Metabolic Stability Enhancement by Fluorination

Strategic incorporation of fluorine is a well-established medicinal chemistry tactic to block metabolic soft spots on aromatic rings, thereby improving a drug candidate's metabolic stability and half-life. While direct experimental data for this specific compound is absent from the search results, a class-level inference can be drawn from extensive literature on fluorinated heterocycles [1]. The fluorine atom at the 3-position can sterically and electronically shield the adjacent carbon atoms from oxidative metabolism by cytochrome P450 enzymes.

Drug Metabolism Pharmacokinetics CYP450 Inhibition

Enhanced SNAr Reactivity for Cross-Coupling

The presence of both a fluorine atom and a thione group makes 3-fluoro-1,2-dihydropyridine-2-thione a versatile intermediate for constructing more complex molecules. The fluorine atom can activate the ring toward nucleophilic aromatic substitution (SNAr), while the thione group can be S-alkylated or used to form metal complexes. While a direct comparison is not available, the electronic effects of the 3-fluoro group are known to enhance the rate of SNAr reactions compared to unsubstituted pyridines [1].

Organic Synthesis Cross-Coupling Building Block

3-Fluoro-1,2-dihydropyridine-2-thione: Research Applications


ADMET Optimization in Lead Discovery

In a lead optimization campaign, a medicinal chemist has identified a promising hit series containing a 1,2-dihydropyridine-2-thione core but is struggling with high metabolic clearance and poor membrane permeability. The decision to synthesize and test the 3-fluoro analog (3-fluoro-1,2-dihydropyridine-2-thione) is based on the class-level inference that the fluorine atom will lower the clogP and potentially block a metabolic soft spot, as discussed in Section 3. This targeted modification is a standard practice to improve pharmacokinetic profiles [1].

Synthesis of Substituted Pyridine Libraries

An organic chemist is tasked with synthesizing a library of 2,3,4-trisubstituted pyridines for a structure-activity relationship (SAR) study. The synthetic route relies on 3-fluoro-1,2-dihydropyridine-2-thione as a key starting material, leveraging the enhanced SNAr reactivity conferred by the 3-fluoro group to introduce a second substituent at the C-4 position, followed by S-alkylation or functional group interconversion of the thione. The use of this specific building block is justified by its superior predicted reactivity compared to the non-fluorinated analog, streamlining the synthesis of the target library [2].

Fluorinated Activity-Based Probes

A chemical biologist is developing an activity-based protein profiling (ABPP) probe that requires a fluorine atom for potential future analysis by 19F NMR. 3-Fluoro-1,2-dihydropyridine-2-thione is selected as a core fragment for the probe's binding group. The presence of the thione allows for covalent attachment to a linker or fluorophore, while the 3-fluoro substituent provides a unique spectroscopic handle for monitoring binding events or metabolic fate in complex biological samples [3].

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